molecular formula C15H10Cl2N2O2 B1675067 ロニダミン CAS No. 50264-69-2

ロニダミン

カタログ番号 B1675067
CAS番号: 50264-69-2
分子量: 321.2 g/mol
InChIキー: WDRYRZXSPDWGEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lonidamine (LND) is a drug that interferes with the energy metabolism of cancer cells, principally inhibiting aerobic glycolytic activity, by its effect on mitochondrially-bound hexokinase (HK) . It was first used as an anti-spermatogenic agent and later found to have anticancer activity .


Synthesis Analysis

Lonidamine was assembled in 42% overall yield by a concise two-pot sequence . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in one-pot hydrogenation reaction .


Molecular Structure Analysis

Lonidamine is an indazole derivative . Its molecular formula is C15H10Cl2N2O2 . The structure of Lonidamine and its derivatives has been studied .


Chemical Reactions Analysis

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase . It has no function on cellular nucleic acids or protein synthesis, whereas it exerts a powerful inhibitory effect on oxygen consumption, aerobic glycolysis, and lactate transport and accumulation of neoplastic cells .


Physical And Chemical Properties Analysis

Lonidamine has a molecular weight of 321.2 g/mol . It was found to get degraded over time under all three stress conditions; acidic, basic, and oxidative .

科学的研究の応用

前立腺がんの治療

ロニダミンは、前立腺がん細胞を放射線療法に対して感作するために使用されてきました . 前立腺がん異種移植片の選択的な酸性化と脱エネルギ化を誘導することが判明しており、放射線療法に対する腫瘍反応を強化します . これは、LNDを使用することで、必要な放射線量が減少し、副作用が軽減され、臨床における患者の管理が改善される可能性があることを示唆しています .

化学療法および理学療法との併用

ロニダミンは、さまざまな腫瘍に対して選択性を示し、他の化学療法薬と併用した場合、その有害作用は重複しません . そのため、LNDは、化学療法薬および理学療法に対する腫瘍の感作剤として非常に有望です .

腫瘍エネルギー代謝の標的化

ロニダミンは、エネルギー代謝を標的とすることが知られており、主にモノカルボン酸トランスポーター(MCT)、ミトコンドリアピルビン酸キャリア(MPC)、呼吸鎖複合体I / II、ミトコンドリア透過性遷移(PT)孔、およびヘキソキナーゼII(HK-II)の阻害が関与しています .

非小細胞肺がん(NSCLC)の治療

ロニダミンは、非小細胞肺がん(NSCLC)の治療に検討されてきました .

乳がんの治療

ロニダミンは、乳がんの治療にも使用されてきました .

結腸がんの治療

ロニダミンは、結腸がんの治療に使用されてきました . 結腸がんにおいて、解糖系、グルタミン分解、脂肪酸合成を同時に標的とすることが判明しています .

星状細胞腫の治療

ロニダミンは、星状細胞腫の治療に使用されてきました .

扁平上皮がんおよびヒト神経膠腫の治療

ロニダミンは、扁平上皮がんおよびヒト神経膠腫の治療に使用されてきました .

作用機序

Target of Action

Lonidamine (LND) primarily targets the hexokinase-1 (HK1) enzyme and the cystic fibrosis transmembrane conductance regulator (CFTR) . HK1 is an enzyme that catalyzes the first step in glycolysis, the process by which glucose is broken down to produce energy . CFTR is a protein that regulates the movement of ions across cell membranes .

Mode of Action

LND is an orally administered small molecule that inhibits glycolysis by inactivating hexokinase . This inhibition of hexokinase is well established . In addition, there is evidence that LND may increase programmed cell death . This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for the induction of apoptosis .

Pharmacokinetics

After single administration, the plasma kinetics are highly variable, while the dose eliminated in the urine is over 70% in all subjects . This suggests an active but interindividually variable first-pass effect .

Result of Action

LND blocks lung tumor development and brain metastasis by inhibiting mitochondrial bioenergetics, stimulating the formation of reactive oxygen species, oxidizing mitochondrial peroxiredoxin . It also inactivates AKT/mTOR/p70S6K signaling, and induces autophagic cell death in lung cancer cells .

Action Environment

The action of LND is influenced by the pH of the environment. LND is more soluble at alkaline pH, suggesting that LND has specificity to the alkaline intracellular microenvironment of cancer cells, where it will exhibit its greatest effects in combination with other therapeutic agents .

Safety and Hazards

Lonidamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Lonidamine exhibits selectivity to various tumors, and its adverse effects do not overlap when combined with other chemotherapeutic drugs . Therefore, it may be very promising as a sensitizer of tumors to chemotherapeutic agents and physical therapies . The advance of Lonidamine in combination with chemotherapy and physical therapy over the past several decades, as well as the promising Lonidamine derivative adjudin (ADD), has been summarized .

特性

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYRZXSPDWGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020782
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057]
Record name Lonidamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

50264-69-2
Record name Lonidamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50264-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lonidamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonidamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lonidamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lonidamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lonidamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LONIDAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lonidamine
Reactant of Route 2
Reactant of Route 2
Lonidamine
Reactant of Route 3
Reactant of Route 3
Lonidamine
Reactant of Route 4
Reactant of Route 4
Lonidamine
Reactant of Route 5
Reactant of Route 5
Lonidamine
Reactant of Route 6
Lonidamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。